molecular formula C19H15ClN4O2S B3017704 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-69-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

Cat. No. B3017704
CAS RN: 946317-69-7
M. Wt: 398.87
InChI Key: KAESMOIMEHPYKO-UHFFFAOYSA-N
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Description

The compound "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide" is a complex molecule that appears to be derived from a combination of thiazole and isoxazole moieties. The structure suggests that it could be a product of a reaction involving a thiazole synthesis and subsequent modification of an isoxazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds has been demonstrated through the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles via a 1,3-pyridyl shift . This method could potentially be adapted for the synthesis of the thiazolyl component of the target compound. The isoxazole component could be derived from 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which are prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate . The synthesis of the target compound would likely involve a multi-step process, combining these two key structural elements through a series of reactions.

Molecular Structure Analysis

The molecular structure of the target compound includes a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The X-ray crystal structure of a related compound, 5-(5-chloropyridin-2-yl)-2-diethylamino-4-phenylthiazole, provides insight into the potential geometry and electronic distribution of the thiazole ring in the target molecule . The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the compound's complexity and potential reactivity .

Chemical Reactions Analysis

The chemical reactivity of the target compound would be influenced by the functional groups present in the thiazole and isoxazole rings. The presence of a chloro substituent on the thiazole could facilitate nucleophilic substitution reactions, while the carboxamide group on the isoxazole ring might be involved in amide bond formation or hydrolysis reactions. The synthesis of related compounds involves chemoselective nucleophilic chemistry, which could also be relevant for the target compound .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the target compound are not provided, we can infer from related compounds that it may exhibit solid-state properties conducive to X-ray crystallography, as demonstrated by the related thiazole compound . The solubility, melting point, and stability of the target compound would be influenced by the presence of the carboxamide group and the aromatic systems in the thiazole and isoxazole rings. The insecticidal activity of a subset of related isoxazole compounds suggests that the target compound may also possess biological activity, which could be explored in further studies .

Scientific Research Applications

Environmental Applications

The compound N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, and its related derivatives, have been studied for their potential in environmental applications. For instance, research conducted by Zargoosh et al. (2015) involved the synthesis of a novel magnetic nanoadsorbent modified with a related compound, which was successfully used for the removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting its potential for environmental clean-up and pollution control (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Synthesis of New Compounds

The compound and its analogs have been central in the synthesis of new chemical structures with various potential applications. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and other derivatives from related compounds, which were evaluated as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Research

In the field of antimicrobial research, derivatives of the compound have been synthesized and evaluated for their effectiveness. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from related compounds and evaluated their antimicrobial activities, demonstrating the compound's relevance in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been explored for their potential as therapeutic agents. Abdel-Wahab et al. (2008) synthesized compounds from a related thiazole derivative for potential antihypertensive α-blocking agents, contributing to the development of new cardiovascular drugs (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-11-8-15(26-23-11)18(25)24(10-13-4-3-7-21-9-13)19-22-17-12(2)14(20)5-6-16(17)27-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESMOIMEHPYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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